5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzothiazole moiety linked to a thiadiazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave irradiation and one-pot multicomponent reactions, are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA (A) receptors, influencing neurotransmission and exhibiting anticonvulsant activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: Studied for their potential as anti-tubercular agents.
Uniqueness
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of benzothiazole and thiadiazole rings. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S3/c1-2-13-11-16-15-10(19-11)7-17-12-14-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIZIZSQAOYZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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